

Spectroscopic Profile of 9-Acetylphenanthrene: A Technical Guide

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Compound of Interest

Compound Name: 9-Acetylphenanthrene

Cat. No.: B180964

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **9-Acetylphenanthrene** (CAS No: 2039-77-2), a pivotal molecule in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectroscopic Data

The spectroscopic data presented below has been aggregated from various spectral databases. While efforts have been made to provide comprehensive data, access to full spectral assignments may require consultation of specialized databases such as SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR) Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Description
~8.71	Aromatic Proton
~8.65	Aromatic Proton
~8.60	Aromatic Proton
~8.13	Aromatic Proton
~7.88	Aromatic Proton
~7.69	Aromatic Proton
~7.64	Aromatic Proton
~7.59	Aromatic Proton
~2.77	Methyl Protons (-COCH ₃)

Note: The assignments for the aromatic protons are complex due to overlapping signals and spin-spin coupling. Definitive assignments often require advanced 2D NMR techniques.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Detailed quantitative ¹³C NMR data with peak assignments for **9-Acetylphenanthrene** is available in spectral databases such as SpectraBase.^[1] Generally, for aromatic ketones, the carbonyl carbon (C=O) signal appears significantly downfield (typically in the 190-220 ppm range), while the aromatic carbons resonate in the 120-150 ppm region. The methyl carbon of the acetyl group will appear at a much higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Description of Vibration
~3050	Aromatic C-H Stretch
~1685	C=O Stretch (Aryl Ketone)
~1600, ~1450, ~1430	Aromatic C=C Ring Stretch
~1270	C-CO-C Stretch and Bend
~890, ~740	Aromatic C-H Out-of-Plane Bending

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Putative Fragment
220	62.0	[M] ⁺ (Molecular Ion)
205	100.0	[M-CH ₃] ⁺
176	53.4	[M-CO-CH ₃] ⁺ or [C ₁₄ H ₈] ⁺
151	16.2	[C ₁₂ H ₇] ⁺
178	14.6	[C ₁₄ H ₁₀] ⁺ (Phenanthrene)

Data obtained from GC-MS analysis with Electron Ionization (EI).[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation

- Dissolution: Approximately 10-20 mg of **9-Acetylphenanthrene** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). For ^{13}C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

- Grinding: 1-2 mg of **9-Acetylphenanthrene** is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Pressing: The mixture is transferred to a pellet press and subjected to high pressure (several tons) to form a thin, transparent pellet.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

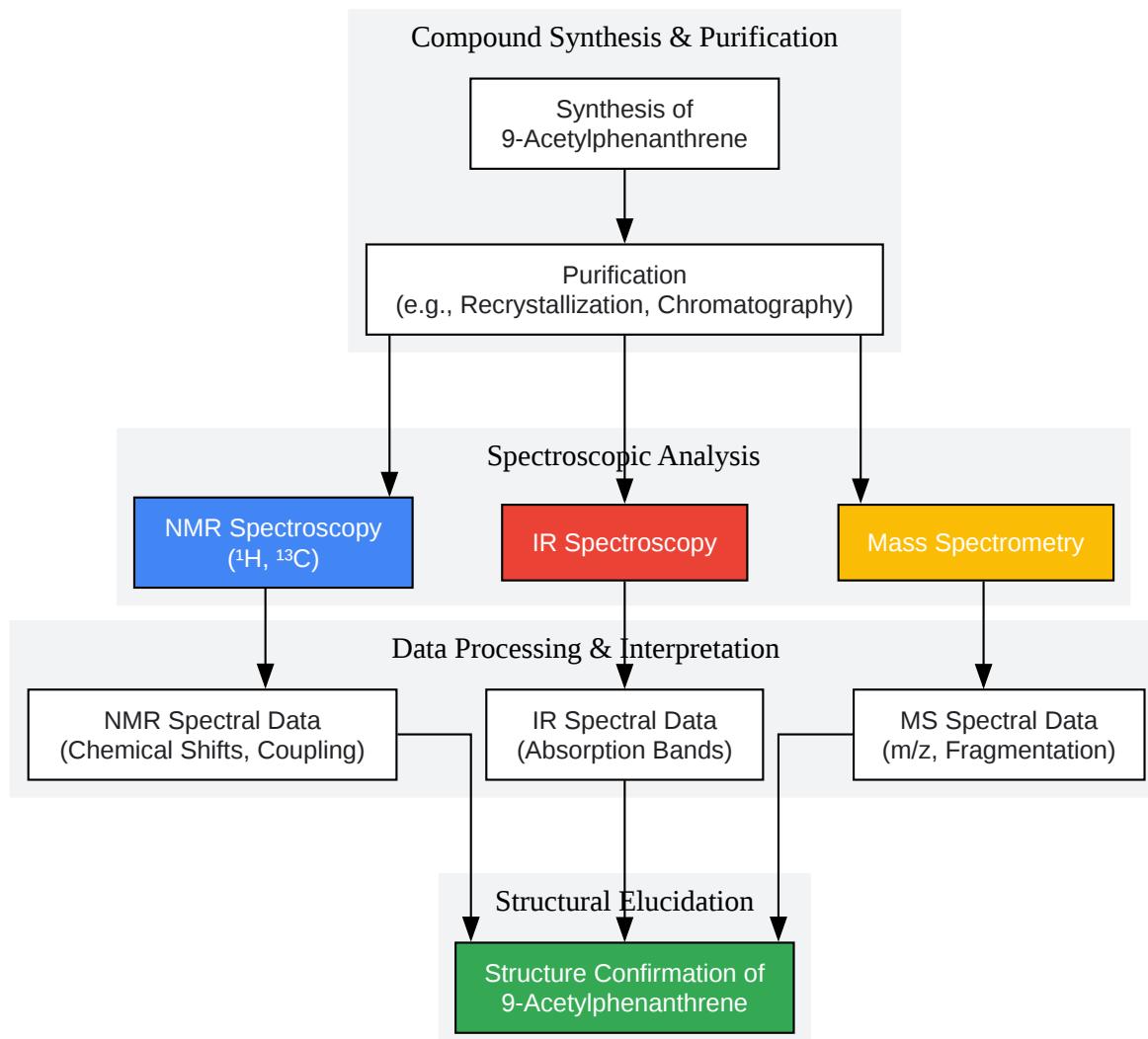
Mass Spectrometry

Sample Introduction and Ionization (GC-MS with EI)

- Sample Preparation: A dilute solution of **9-Acetylphenanthrene** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller charged species.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **9-Acetylphenanthrene**.



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References

- 1. 9-Acetylphenanthrene | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
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